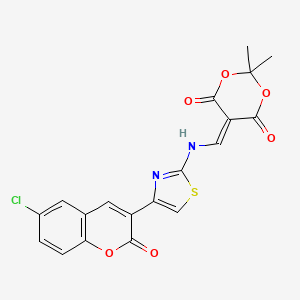
5-(((4-(6-chloro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((4-(6-chloro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C19H13ClN2O6S and its molecular weight is 432.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(((4-(6-chloro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic molecule that incorporates various pharmacologically significant moieties, including thiazole and chromene derivatives. The biological activity of this compound is of considerable interest due to its potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of a thiazole ring connected to a chromene moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing thiazole and chromene structures exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Thiazole derivatives are known for their effectiveness against various bacterial strains.
- Anticonvulsant Effects : Some derivatives have demonstrated significant anticonvulsant activity in animal models.
Anticancer Activity
A study highlighted the anticancer potential of thiazole-containing compounds, where modifications to the thiazole ring enhanced cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). For instance, one derivative exhibited an IC50 value of less than 20 µg/mL against these cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | A549 | 18.5 |
| Compound 2 | NIH/3T3 | 22.7 |
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, a study reported that certain thiazole derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | MRSA | 8 |
| Compound B | E. faecium | 5 |
Anticonvulsant Effects
The anticonvulsant properties of similar thiazole-based compounds were evaluated using picrotoxin-induced seizure models. One compound demonstrated a median effective dose (ED50) significantly lower than standard treatments like ethosuximide .
| Compound | Model | ED50 (mg/kg) |
|---|---|---|
| Compound X | MES | 24.38 |
| Compound Y | scPTZ | 88.23 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the phenyl ring enhances biological activity. For instance, compounds with chlorine or bromine substitutions showed increased potency against cancer cells and bacteria .
Case Studies
- Case Study on Anticancer Activity : A novel thiazole derivative was synthesized and tested against A549 cells, showing an IC50 value of 15 µg/mL, which was significantly lower than established chemotherapeutics like doxorubicin.
- Case Study on Antimicrobial Efficacy : Another study focused on a series of thiazole derivatives that were effective against vancomycin-resistant Enterococcus faecium. The lead compound exhibited an MIC of 6 µg/mL.
Propiedades
IUPAC Name |
5-[[[4-(6-chloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O6S/c1-19(2)27-16(24)12(17(25)28-19)7-21-18-22-13(8-29-18)11-6-9-5-10(20)3-4-14(9)26-15(11)23/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVZZHKGWMFTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














